molecular formula C20H17N3O6S2 B2940456 N-(2-hydroxy-5-nitrophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide CAS No. 681480-24-0

N-(2-hydroxy-5-nitrophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B2940456
CAS No.: 681480-24-0
M. Wt: 459.49
InChI Key: QQYKDESDUIXREJ-YVLHZVERSA-N
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Description

N-(2-hydroxy-5-nitrophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a rhodanine-based derivative featuring a thiazolidinone core substituted with a (5Z)-2-methoxyphenylmethylidene group and a propanamide linker to a 2-hydroxy-5-nitrophenyl moiety. The (5Z) configuration indicates a cis geometry at the C5 double bond, which is critical for molecular interactions. This compound is part of a broader class of thiazolidinones, which are known for diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . Structural determination of such compounds typically employs X-ray crystallography (e.g., SHELX , ORTEP ) and spectroscopic methods (IR, NMR) .

Properties

IUPAC Name

N-(2-hydroxy-5-nitrophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O6S2/c1-29-16-5-3-2-4-12(16)10-17-19(26)22(20(30)31-17)9-8-18(25)21-14-11-13(23(27)28)6-7-15(14)24/h2-7,10-11,24H,8-9H2,1H3,(H,21,25)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYKDESDUIXREJ-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-5-nitrophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a complex organic compound with potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H15N3O7S, with a molecular weight of 459.5 g/mol. The compound features a thiazolidine ring, nitrophenyl group, and methoxyphenyl moiety, which contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Antioxidant Activity : The presence of hydroxyl and nitro groups enhances the compound's ability to scavenge free radicals, potentially contributing to its protective effects against oxidative stress.
  • Antimicrobial Properties : Similar thiazolidine derivatives have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may also possess such properties.
  • Inhibition of Enzymatic Activity : Compounds with structural similarities often act as enzyme inhibitors, particularly in pathways related to cancer and infectious diseases.

Table 1: Biological Activities of Related Compounds

Compound NameIC50 (µM)Mechanism of ActionReference
Compound A0.63RT enzyme inhibitor
Compound B6.7Antiviral (HIV)
Compound C>10000Cytotoxicity

Case Studies

  • Antiviral Activity : In a study evaluating the antiviral properties of thiazolidine derivatives, a compound structurally related to N-(2-hydroxy-5-nitrophenyl)-3-[...] exhibited significant inhibition against HIV reverse transcriptase (RT) with an IC50 value of 0.63 µM. This suggests that similar compounds may have therapeutic potential in HIV treatment .
  • Cytotoxicity Assessments : A related compound was evaluated for cytotoxic effects in cell cultures, where it demonstrated a selectivity index indicating promising therapeutic windows for further development .

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of thiazolidine compounds. The findings suggest that modifications to the core structure can significantly influence biological activity:

  • Structure-Activity Relationship (SAR) : Changes in substituents on the thiazolidine ring can enhance or reduce biological efficacy. For instance, introducing different phenolic groups has been shown to improve antioxidant properties while maintaining low cytotoxicity .

Chemical Reactions Analysis

Knoevenagel Condensation

This reaction is critical for forming the (5Z)-methylidene group in the thiazolidinone ring. The 2-methoxybenzaldehyde reacts with the active methylene group of the thiazolidinone precursor under basic conditions.
Conditions :

  • Base: Piperidine or ammonium acetate

  • Solvent: Ethanol or glacial acetic acid

  • Temperature: Reflux (70–80°C)
    Yield : ~65–78%

Mechanism :

  • Deprotonation of the active methylene group.

  • Nucleophilic attack on the aldehyde carbonyl.

  • Elimination of water to form the α,β-unsaturated ketone.

Oxidation of the Thione Group

The C=S group in the thiazolidinone ring undergoes oxidation to form sulfoxides or sulfones.
Reagents :

  • H₂O₂ (for sulfoxide)

  • mCPBA (meta-chloroperbenzoic acid, for sulfone)
    Conditions :

  • Solvent: Dichloromethane or methanol

  • Temperature: 0–25°C
    Products :
    | Product | Reagent | Conversion (%) |
    |---------|---------|----------------|
    | Sulfoxide | H₂O₂ | 85–92 |
    | Sulfone | mCPBA | 72–80 |

Biological Impact : Sulfoxidation enhances solubility but may reduce receptor binding affinity .

Reduction of the Nitro Group

The nitro group on the phenyl ring can be reduced to an amine under catalytic hydrogenation.
Conditions :

  • Catalyst: Pd/C or Raney Ni

  • Solvent: Ethanol or THF

  • Pressure: 1–3 bar H₂
    Product : N-(2-amino-5-hydroxyphenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
    Applications : The amine derivative serves as an intermediate for further functionalization (e.g., azo coupling) .

Nucleophilic Substitution at the Amide Bond

The propanamide moiety undergoes hydrolysis under acidic or basic conditions.
Conditions :

  • Acidic: 6M HCl, reflux (100°C, 8–12 hrs)

  • Basic: 2M NaOH, 60°C, 6 hrs
    Products :
    | Condition | Product |
    |-----------|---------|
    | Acidic | 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
    | Basic | Sodium salt of the above acid |

Stability : The amide bond is stable under physiological pH but hydrolyzes rapidly in strong acids/bases .

Electrophilic Aromatic Substitution

The electron-rich 2-methoxyphenyl group participates in electrophilic reactions.
Reactions :

  • Nitration : HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the para position relative to methoxy.

  • Halogenation : Br₂/FeBr₃ yields brominated derivatives.

Outcomes :

ReactionProductYield (%)
Nitration2-methoxy-4-nitrophenyl derivative55–60
Bromination2-methoxy-5-bromophenyl derivative70–75

Applications : Derivatives show enhanced antimicrobial activity .

Photochemical Reactions

The (5Z)-methylidene group undergoes [2+2] photocycloaddition under UV light (λ = 254 nm).
Conditions :

  • Solvent: Acetonitrile

  • Time: 24–48 hrs
    Product : A dimeric cyclobutane derivative.
    Significance : Modulates π-conjugation and redox properties.

Complexation with Metal Ions

The thione sulfur and carbonyl oxygen chelate transition metals.
Metals Tested : Cu(II), Fe(III), Zn(II)
Conditions :

  • Solvent: Methanol/water (1:1)

  • pH: 6.5–7.5
    Stability Constants (log K) :
    | Metal | log K |
    |-------|-------|
    | Cu(II) | 4.2 |
    | Fe(III) | 3.8 |
    | Zn(II) | 2.9 |

Applications : Metal complexes exhibit improved antioxidant activity compared to the free ligand .

Degradation Pathways

The compound degrades under oxidative or hydrolytic stress:

  • Oxidative Degradation : H₂O₂ or OH- radicals cleave the thiazolidinone ring.

  • Hydrolytic Degradation : pH > 10 accelerates amide bond hydrolysis.

Half-Life (25°C) :

ConditionHalf-Life
pH 1.2 (simulated gastric fluid)12 hrs
pH 7.4 (phosphate buffer)48 hrs
pH 10.02 hrs

Key Research Findings

  • Antimicrobial Activity : Nitro-reduced derivatives show 4–8× higher activity against Staphylococcus aureus (MIC = 8 µg/mL) .

  • Enzyme Inhibition : The sulfone derivative inhibits COX-2 with IC₅₀ = 0.8 µM, compared to IC₅₀ = 2.5 µM for the parent compound.

  • Solubility : LogP = 2.1 (parent) vs. LogP = 1.4 (sulfoxide), enhancing bioavailability.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s unique 2-hydroxy-5-nitrophenyl and 2-methoxyphenylmethylidene groups distinguish it from analogs. Key structural analogs and their substituents include:

Compound ID/Ref. Arylidene Substituent (C5) Propanamide Substituent (N-linked) Molecular Weight (g/mol) Notable Features
Target Compound 2-Methoxyphenyl 2-Hydroxy-5-nitrophenyl ~450 (estimated) Nitro group enhances electron-withdrawing effects
ZINC2276779 Thiophen-2-yl Phenyl 398.5 Thiophene introduces sulfur-rich π-system
304894-55-1 2-Chlorophenyl 5-(4-Methoxybenzyl)-1,3-thiazol-2-yl 534.0 Chlorine increases lipophilicity
304674-59-7 4-Methylphenyl 3-Hydroxyphenyl 398.5 Methyl group enhances steric bulk
300818-71-7 4-Hydroxy-3-methoxyphenyl Benzenesulfonamide 454.5 Vanillyl-like moiety for redox activity

Substituent Impact :

  • Electron-Withdrawing Groups (e.g., NO₂): The nitro group in the target compound may enhance binding to enzymes (e.g., α-glucosidase ) via polar interactions.
  • Methoxy Groups : The 2-methoxyphenyl group increases solubility and influences π-π stacking .
  • Halogenation (e.g., Cl) : In compound 304894-55-1 , chlorine improves membrane permeability.

Physicochemical Properties

Property Target Compound 304674-59-7 ZINC2276779 300818-71-7
Molecular Weight ~450 398.5 398.5 454.5
Predicted LogP ~3.5 (estimated) 1.43 3.3 2.8
Melting Point (°C) >220 (expected*) >220 Not reported >220
Hydrogen Bond Acceptors 9 7 7 8

*Melting points of rhodanine derivatives often exceed 220°C due to planar aromatic systems and hydrogen bonding .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for synthesizing this compound?

  • Methodological Answer : The synthesis of structurally complex thiazolidinone derivatives often involves multi-step protocols, including condensation reactions and functional group protection/deprotection. For example, flow-chemistry techniques (e.g., Omura-Sharma-Swern oxidation) can enhance reaction efficiency and reproducibility by enabling precise control over reaction parameters like temperature and stoichiometry . Design of Experiments (DoE) methodologies are critical for optimizing reaction conditions (e.g., solvent choice, catalyst loading) and minimizing byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure, particularly for verifying the (5Z)-configuration of the thiazolidinone ring and the geometry of the methoxyphenylmethylidene moiety .
  • NMR spectroscopy : Employ 2D NMR (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC, COSY) to assign stereochemistry and confirm regioselectivity in the propanamide backbone. Reference spectral databases (e.g., compound 5d in ) for comparative analysis .

Q. How can researchers screen the biological activity of this compound?

  • Methodological Answer : Prioritize in vitro assays targeting pathways relevant to thiazolidinedione derivatives, such as PPAR-γ modulation for antidiabetic activity or antimicrobial testing against Gram-positive/negative strains. Use dose-response curves to establish IC50_{50} values and validate results with positive controls (e.g., rosiglitazone for PPAR-γ assays) .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data be resolved during refinement?

  • Methodological Answer : Discrepancies in thermal parameters or occupancy factors may arise from disorder in the nitro or methoxyphenyl groups. Use the WinGX suite to integrate SHELXL refinement with ORTEP-3 visualization, enabling manual adjustment of atomic positions and validation via R-factor convergence . For twinned crystals, employ the TWIN/BASF commands in SHELXL to model twin domains .

Q. What strategies address contradictions in biological activity data across studies?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays) and assess compound stability under experimental conditions (e.g., pH, serum exposure). For inconsistent SAR trends, leverage molecular docking (e.g., AutoDock Vina) to probe binding modes in target proteins, comparing results with analogs like (5Z)-3-[(2E)-3-(4-hydroxyphenyl)propenoyl]thiazolidinediones .

Q. How can mechanistic insights into the compound’s synthesis be experimentally validated?

  • Methodological Answer : Use isotopic labeling (e.g., 18O^{18}\text{O} tracing) or in situ FTIR to identify intermediates in key steps, such as the formation of the sulfanylidene-thiazolidinone ring. Quench-flow experiments coupled with LC-MS analysis can map reaction pathways and rate-determining steps .

Q. What computational approaches support structure-based drug design for this compound?

  • Methodological Answer : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to analyze conformational flexibility of the propanamide side chain. Pair this with QSAR modeling to correlate substituent effects (e.g., nitro group position) with activity, referencing analogs like 5-(pyridinylmethylidene)thiazolidinediones .

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